![molecular formula C12H15NO B1397145 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] CAS No. 859164-46-8](/img/structure/B1397145.png)
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]
Vue d'ensemble
Description
2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] is a chemical compound with the empirical formula C12H15NO . It is a solid substance and is part of the heterocyclic building blocks category .
Synthesis Analysis
While specific synthesis methods for 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] were not found, spiropyrans, a family of compounds to which it belongs, are known to be synthesized through various methods . The transformation of spiropyran molecules from the cyclic (SP) to the opened merocyanine (MC) form can be initiated by electromagnetic irradiation and changes in temperature, pH, redox potential, and polarity of a medium, and even by mechanical stress .Molecular Structure Analysis
The molecular structure of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] can be represented by the SMILES stringC1CC2(CCO1)CNc3ccccc23 . The InChI representation is 1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 . Physical And Chemical Properties Analysis
2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] is a solid substance . Its molecular weight is 189.25 . The compound should be stored in a sealed and dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
- The compound has been synthesized through a one-pot, three-component condensation reaction, demonstrating its versatility in chemical synthesis (Rahmati, Kenarkoohi, & Khavasi, 2012).
- It is involved in reactions with nitrogen binucleophiles to form various functional derivatives, highlighting its adaptability in creating fused analogs and spiro derivatives (Andina & Andin, 2016).
- Spiro[indoline-3,4'-piperidine]-2-ones, related to the target compound, have been synthesized and found effective as c-Met/ALK inhibitors, demonstrating the compound's potential in pharmacological applications (Li et al., 2013).
Structural and Spectral Studies
- The structural properties of derivatives of this compound have been studied using X-ray crystallography, revealing details about their molecular arrangement and potential applications in materials science (Sharma et al., 2016).
- The molecular and crystalline structures of neutral spiropyran derivatives, closely related to the compound , have been explored for their use in polyfunctional materials (Aldoshin, 2005).
Green Chemistry and Environmental Applications
- Derivatives of the compound have shown potential as corrosion inhibitors, suggesting applications in industrial and environmental chemistry (Gupta et al., 2018).
- Its use in green synthesis methods further underscores its role in environmentally friendly chemical processes (Rao & Hussain, 2021).
Photographic and Photochromic Properties
- Research into photochromic spiropyrans with indoline moieties, closely related to the target compound, has uncovered their applications in photographic systems and materials science (El-zohry et al., 2008).
Enantioselective Synthesis
- The compound's derivatives have been used in the enantioselective construction of spirocyclic oxindole derivatives, showing its significance in stereochemical applications in organic synthesis (Zhu et al., 2016).
Regioselective Synthesis
- Its derivatives have been synthesized via regioselective methods, indicating its utility in precise chemical synthesis (Tripathi, 2019).
Potential in Photochromic Systems
- Research on derivatives of 1,3,3-trimethylspiro[indoline-2,2'-benzopyran] exhibits potential applications in photoreversible photographic systems and materials science (Shimizu, Kokado, & Inoue, 1969).
Safety and Hazards
Propriétés
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-oxane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIERQJCKUDMMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730740 | |
| Record name | 1,2-Dihydrospiro[indole-3,4'-oxane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859164-46-8 | |
| Record name | 1,2-Dihydrospiro[indole-3,4'-oxane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


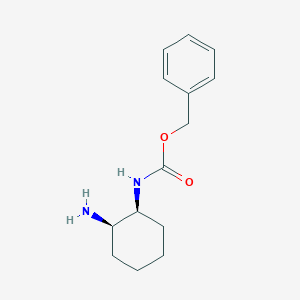
![1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine](/img/structure/B1397064.png)
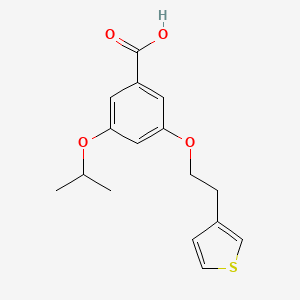
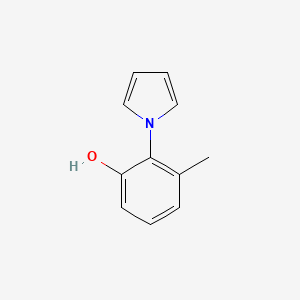
![Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1397067.png)
![Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate](/img/structure/B1397068.png)
![(2-Methylbenzo[d]oxazol-7-yl)methanol](/img/structure/B1397069.png)
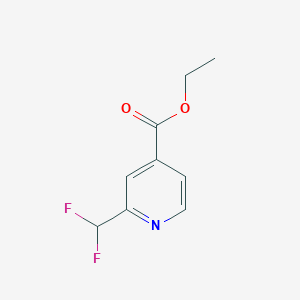
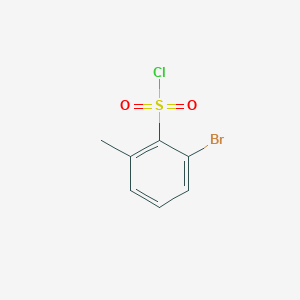
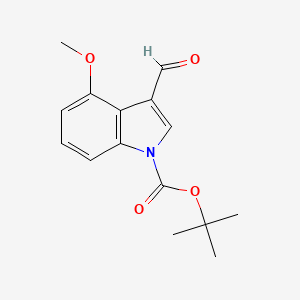

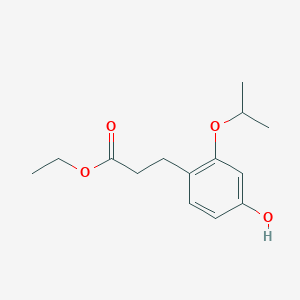
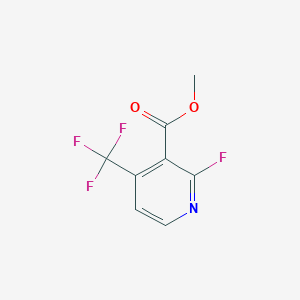
![tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1397084.png)